3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
Description
Chemical Classification and Structural Significance
The compound this compound belongs to the distinguished class of sulfonyl ketones, specifically categorized as a gamma-keto sulfone due to the positional relationship between the ketone and sulfonyl functional groups. This classification places the molecule within a broader family of organosulfur compounds that have gained considerable attention for their synthetic versatility and biological activity potential. The structural architecture of this compound features a propanone backbone that serves as the central molecular scaffold, with the ketone functionality positioned at the terminal carbon and the sulfonyl group attached to the gamma position relative to the carbonyl carbon.
The fluorophenyl substituent attached to the sulfonyl group introduces significant electronic perturbations to the molecular system through the strong electron-withdrawing nature of the fluorine atom. This fluorine substitution at the para position of the phenyl ring creates a dipolar arrangement that influences both the reactivity patterns and the physical properties of the entire molecule. Simultaneously, the methylphenyl group attached to the ketone carbonyl provides electron-donating character through the methyl substituent, creating an intramolecular electronic balance that is characteristic of sophisticated organic synthetic targets.
The spatial arrangement of these functional groups creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the sulfonyl oxygen atoms and pi-stacking interactions involving the aromatic systems. The molecular geometry allows for conformational flexibility around the propyl chain, which can influence both the compound's reactivity profile and its potential biological interactions. This structural complexity positions the compound as an exemplary representative of contemporary organosulfur chemistry, where multiple functional groups are strategically positioned to achieve specific synthetic or biological objectives.
| Structural Feature | Chemical Significance | Electronic Effect |
|---|---|---|
| 4-Fluorophenyl sulfonyl group | Strong electron-withdrawing character | Increases electrophilicity at sulfonyl sulfur |
| 4-Methylphenyl ketone | Moderate electron-donating character | Stabilizes carbonyl carbon positive charge |
| Propanone backbone | Flexible linking unit | Allows conformational diversity |
| Para-substitution pattern | Symmetric electronic distribution | Optimizes electronic communication |
Historical Context in Sulfonyl Ketone Research
The development of sulfonyl ketone chemistry represents a significant evolutionary pathway within organosulfur compound research, with the field gaining momentum throughout the latter half of the twentieth century. Historical investigations into beta-keto sulfones, the structural predecessors to gamma-keto sulfones like this compound, established foundational synthetic methodologies that continue to influence contemporary research approaches. The recognition of beta-keto sulfones as versatile synthetic intermediates in the 1960s created the intellectual framework for exploring related structural motifs, including the gamma-keto sulfone architecture represented by the target compound.
Early research efforts focused primarily on understanding the fundamental reactivity patterns of sulfonyl-containing ketones, with investigators exploring their potential as nucleophilic addition substrates and electrophilic reaction partners. The unique electronic properties imparted by the sulfonyl group, particularly its ability to stabilize adjacent carbanions while simultaneously serving as an excellent leaving group, positioned these compounds as valuable synthetic building blocks. This dual reactivity profile enabled chemists to develop sophisticated synthetic strategies that leveraged the sulfonyl functionality for both bond-forming and bond-breaking processes.
The evolution from beta-keto sulfones to gamma-keto sulfones represents a natural progression in the field, driven by the recognition that increased separation between the ketone and sulfonyl functionalities could provide enhanced synthetic flexibility. This positional adjustment allows for independent manipulation of each functional group while maintaining the beneficial electronic properties that make sulfonyl ketones attractive synthetic targets. Contemporary research has demonstrated that gamma-keto sulfones can undergo metal-free hydrosulfonylation reactions with alpha-beta-unsaturated ketones, providing efficient synthetic routes to these valuable intermediates.
The incorporation of fluorinated aromatic systems into sulfonyl ketone structures reflects broader trends in medicinal chemistry and materials science, where fluorine substitution is frequently employed to modulate molecular properties. The historical development of fluorinated organosulfur compounds has been driven by the recognition that fluorine substitution can significantly enhance metabolic stability, modify lipophilicity parameters, and influence protein binding characteristics. The specific combination of fluorophenyl and methylphenyl substituents in this compound represents a sophisticated approach to molecular design that balances electronic effects while maintaining synthetic accessibility.
Position Within Contemporary Organosulfur Chemistry
Contemporary organosulfur chemistry has experienced remarkable growth and diversification, with sulfonyl-containing compounds occupying increasingly prominent positions within synthetic organic chemistry, medicinal chemistry, and materials science applications. The field has evolved from primarily focusing on simple sulfur-containing functional groups to embracing complex molecular architectures that incorporate multiple sulfur-based functionalities within single molecular frameworks. This compound exemplifies this evolutionary trajectory, representing a sophisticated integration of classical sulfonyl chemistry with modern fluorinated aromatic systems.
Recent advances in metal-free synthetic methodologies have positioned gamma-keto sulfones as particularly attractive synthetic targets, with researchers developing efficient protocols for their preparation from readily available starting materials. The development of acid-mediated hydrosulfonylation reactions has provided chemists with practical routes to gamma-keto sulfone libraries, enabling systematic structure-activity relationship studies and facilitating the exploration of these compounds as potential pharmaceutical intermediates. These methodological advances have democratized access to complex sulfonyl ketone structures, allowing researchers to investigate their properties and applications more extensively.
The compound's position within contemporary organosulfur chemistry is further emphasized by its potential applications in cycloaddition chemistry, where gamma-keto sulfones can serve as reactive partners in phosphine-mediated transformations. Research has demonstrated that these compounds can participate in formal cycloaddition reactions with allenoates, providing access to cyclopentene derivatives with high efficiency and stereoselectivity. This reactivity profile positions this compound as a valuable building block for complex molecule synthesis, particularly in contexts where rapid assembly of carbocyclic frameworks is desired.
Current research trends in organosulfur chemistry emphasize the development of sustainable synthetic methodologies that minimize environmental impact while maximizing synthetic efficiency. The compound's accessibility through metal-free synthetic routes aligns with these contemporary priorities, as metal-free transformations typically offer advantages in terms of cost, environmental compatibility, and functional group tolerance. The absence of transition metal catalysts in the synthetic pathway to this compound reduces both the economic and environmental costs associated with its preparation, making it an attractive target for large-scale synthetic applications.
The integration of this compound within contemporary chemical research extends beyond pure synthetic considerations to encompass potential applications in medicinal chemistry and drug discovery. The compound's structural features, including the fluorinated aromatic system and the gamma-keto sulfone framework, are consistent with known pharmacophore patterns that have demonstrated biological activity in related molecular systems. This positioning within the chemical space occupied by bioactive molecules suggests potential opportunities for pharmaceutical applications, although such investigations would require extensive biological evaluation and optimization studies.
| Contemporary Research Area | Relevance to Target Compound | Methodological Advantages |
|---|---|---|
| Metal-free synthesis | Direct synthetic accessibility | Reduced cost and environmental impact |
| Cycloaddition chemistry | Reactive partner for complex molecule assembly | High efficiency and stereoselectivity |
| Fluorinated drug design | Metabolically stable aromatic system | Enhanced pharmaceutical properties |
| Sustainable chemistry | Green synthetic pathways | Environmental compatibility |
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S/c1-12-2-4-13(5-3-12)16(18)10-11-21(19,20)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDZUCRQOLEWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-47-7 | |
| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a sulfonyl group attached to a propanone structure. The presence of fluorine and methyl groups contributes to its unique reactivity and biological properties. Its molecular weight is approximately 306.35 g/mol, which positions it within a class of compounds known for their diverse applications in pharmaceuticals.
Medicinal Chemistry
One of the primary applications of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone lies in medicinal chemistry. Its structural similarity to other aromatic sulfones suggests potential pharmacological properties, particularly in the development of new therapeutic agents. For instance:
- Anti-inflammatory Agents : Initial studies indicate that this compound may interact with proteins involved in inflammatory pathways, suggesting a role in developing anti-inflammatory drugs.
- Anticancer Research : The compound's ability to bind to specific biological targets may position it as a candidate for anticancer therapies.
Interaction Studies
Research into the binding affinity of this compound with various biological targets is ongoing. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential. Preliminary findings suggest that it may exhibit significant activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Sulfonyl/Sulfanyl Propanones
Key Structural and Physicochemical Differences
Notes:
- Lipophilicity : The 4-methylphenyl group contributes to moderate lipophilicity (estimated XLogP3 ~2.8), lower than chlorinated or methoxy-substituted analogs (XLogP3 3.2–5.1) .
- Steric Effects : The absence of additional substituents (e.g., ’s dual sulfanyl groups) reduces steric hindrance, possibly enhancing binding affinity in biological targets.
Comparison with Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) share a conjugated enone system, contrasting with the non-conjugated sulfonyl propanone structure. Key differences include:
Structural and Electronic Properties
- Conjugation: Chalcones (e.g., (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one ) exhibit planar enone systems, enabling extended π-conjugation critical for optical properties (e.g., nonlinear absorption). The sulfonyl group in the target compound disrupts conjugation, limiting UV/Vis absorption range .
- Dihedral Angles : Chalcone aryl rings exhibit dihedral angles of 7.14°–56.26° , whereas the sulfonyl group in the target compound likely imposes a fixed tetrahedral geometry, reducing planarity.
Physicochemical and Functional Differences
Crystallographic Insights
- Chalcone derivatives (e.g., ) exhibit well-defined crystal packing driven by C–H···O and π–π interactions. The sulfonyl group in the target compound may promote hydrogen bonding (O=S=O···H), though crystallographic data for this specific compound is unavailable.
Biological Activity
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone, with the CAS number 477334-47-7, is a synthetic organic compound notable for its potential biological activities. This compound features a sulfonyl group and a fluorinated phenyl ring, which may significantly influence its interaction with biological targets. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
- Molecular Formula : C16H15FO3S
- Molecular Weight : 306.359 g/mol
- Structure : The compound consists of a propanone backbone substituted with a 4-fluorophenyl and a 4-methylphenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially leading to enzyme inhibition or modulation of protein function. The presence of the fluorine atom enhances binding affinity and specificity towards biological targets, which may result in various pharmacological effects.
Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, the inhibition of certain kinases involved in cell cycle regulation has been observed in related sulfonamide compounds. The potential anticancer activity of this compound warrants further investigation through in vitro and in vivo studies .
Study on Enzyme Inhibition
A study focused on the enzyme inhibition properties of sulfonamide derivatives found that compounds with similar functional groups effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various organisms. This suggests that this compound could potentially inhibit similar pathways, making it a candidate for further research in immunosuppressive therapies .
Cytotoxicity Assessment
In cytotoxicity assays, related compounds have shown varying degrees of effectiveness against different cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like fluorine enhances cytotoxic effects by increasing lipophilicity and facilitating cellular uptake .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone?
The compound is synthesized via a two-step process:
- Step 1 : Claisen-Schmidt condensation between 4-methylacetophenone and 4-fluorophenyl sulfonyl chloride under basic conditions (e.g., NaOH in methanol). This forms the intermediate chalcone derivative with a sulfanyl group .
- Step 2 : Oxidation of the sulfanyl (-S-) group to a sulfonyl (-SO₂-) group using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) . Purification is typically achieved via recrystallization from acetone or ethanol .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions, IR for carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO₂, ~1350–1150 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.08 for C₁₆H₁₅FO₃S) .
- Elemental Analysis : Confirmation of C, H, S, and F content .
Q. What are the solubility properties of this compound?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in acetone or ethanol. Solubility data should be empirically validated due to variations in crystallinity .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Bond lengths : C=O (1.21 Å), C-S (1.76 Å), and S=O (1.43 Å), consistent with sulfonyl ketone geometry .
- Dihedral angles : The 4-fluorophenyl and 4-methylphenyl rings form a dihedral angle of 25.3°–32.7°, influenced by steric and electronic effects .
- Packing interactions : Offset π-stacking (3.8–4.2 Å) and C-H···O hydrogen bonds stabilize the lattice . Refinement is performed using SHELXL (SHELX suite) with anisotropic displacement parameters for non-H atoms .
Q. How do electronic effects of the sulfonyl group influence reactivity?
The electron-withdrawing sulfonyl group:
- Reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydride reductions) .
- Stabilizes enolate intermediates in alkylation reactions, enabling regioselective functionalization at the α-carbon . Computational studies (DFT) can quantify charge distribution and predict reaction sites .
Q. What strategies address contradictions in biological activity data for sulfonyl-containing chalcones?
- Dose-response assays : Validate activity trends across multiple concentrations to rule out false positives/negatives .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. methylphenyl) on antifungal or antimicrobial potency .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., fungal lanosterol demethylase) to rationalize activity differences .
Q. What experimental and computational methods predict nonlinear optical (NLO) properties?
- Hyper-Rayleigh scattering (HRS) : Measures second-harmonic generation (SHG) efficiency .
- DFT calculations : Analyze polarizability (α) and hyperpolarizability (β) tensors to assess NLO potential .
- UV-Vis spectroscopy : Identifies charge-transfer transitions (e.g., π→π* at ~300 nm) linked to NLO behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
